molecular formula C11H12N4 B13639239 4-(6-Amino-1h-indazol-1-yl)butanenitrile

4-(6-Amino-1h-indazol-1-yl)butanenitrile

Cat. No.: B13639239
M. Wt: 200.24 g/mol
InChI Key: QRKAUVWRUYYPKZ-UHFFFAOYSA-N
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Description

4-(6-Amino-1h-indazol-1-yl)butanenitrile is a chemical compound with the molecular formula C11H12N4 It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Amino-1h-indazol-1-yl)butanenitrile typically involves the reaction of 6-aminoindazole with butanenitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the amino group of 6-aminoindazole, followed by nucleophilic substitution with butanenitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-Amino-1h-indazol-1-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The indazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.

Major Products

    Oxidation: Nitro derivatives of the indazole ring.

    Reduction: Primary amines from the reduction of the nitrile group.

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Scientific Research Applications

4-(6-Amino-1h-indazol-1-yl)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Amino-1h-indazol-1-yl)butanenitrile is primarily related to its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Amino-1h-indazol-1-yl)butanenitrile is unique due to its specific combination of an indazole ring and a butanenitrile moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

4-(6-aminoindazol-1-yl)butanenitrile

InChI

InChI=1S/C11H12N4/c12-5-1-2-6-15-11-7-10(13)4-3-9(11)8-14-15/h3-4,7-8H,1-2,6,13H2

InChI Key

QRKAUVWRUYYPKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(N=C2)CCCC#N

Origin of Product

United States

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